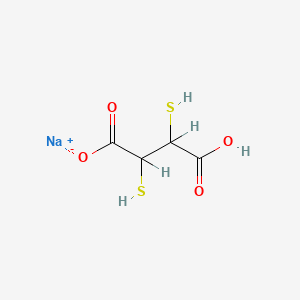
Sodium dimercaptosuccinate
Übersicht
Beschreibung
Sodium dimercaptosuccinate, also known as Sodium Meso-2,3-Dimercaptosuccinate, is a product ingredient for Dimercaptosuccinic acid . It has a chemical formula of C4H4Na2O4S2 . It is a compound that contains two sulfhydryl groups .
Molecular Structure Analysis
The molecular structure of Sodium dimercaptosuccinate is represented by the SMILES notation: [Na+].[Na+].[O-]C(=O)C(S)C(S)C([O-])=O . The average weight of the molecule is 226.17 and the mono-isotopic weight is 225.93463952 .
Physical And Chemical Properties Analysis
Sodium dimercaptosuccinate is predicted to have a water solubility of 3.52 mg/mL . It has a physiological charge of -2, with 4 hydrogen acceptor counts and 2 hydrogen donor counts . Its polar surface area is 80.26 Å2, and it has a refractivity of 60.14 m3·mol-1^ .
Wissenschaftliche Forschungsanwendungen
Heavy Metal Antidote
Sodium dimercaptosuccinate (DMSA) has been extensively studied as an antidote for heavy metal poisoning. In a study, it was found effective in reducing the lethality of animals poisoned with arsenic, more effectively than other compounds such as 2,3-dimercaptopropanol (Domingo, Bosque, & Piera, 1991). It also shows promise in mobilizing tissue arsenic (Aposhian, Carter, Hoover, Hsu, Maiorino, & Stine, 1984).
Enhancement of Heavy Metal Excretion
DMSA enhances the excretion of heavy metals such as lead and mercury from the body. It was found to be more specific and have a wider therapeutic index than other drugs used for lead intoxication, making it a preferred choice for treatment (Graziano, Siris, Lolacono, Silverberg, & Turgeon, 1985).
Effectiveness in Chelation Therapy
Sodium dimercaptosuccinate has been found effective in chelation therapy for heavy metal poisoning. It has shown significant results in reducing blood lead levels and restoring certain enzyme activities without increasing the urinary excretion of essential minerals (Graziano, Lolacono, & Meyer, 1988).
Protection Against Arsenic Poisoning
It has been used effectively in protecting against the lethal effects of arsenic poisoning in animals (Tadlock & Aposhian, 1980). Its effectiveness in both prophylactic and therapeutic measures against various toxic substances has been noted in multiple studies.
Comparative Analysis with Other Chelating Agents
Sodium dimercaptosuccinate has been compared with other chelating agents like calcium edetate sodium for its effectiveness in lead elimination, showing certain advantages in terms of side effects and protective effects on renal injury induced by lead (Chen Zi-ran, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;4-hydroxy-4-oxo-2,3-bis(sulfanyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S2.Na/c5-3(6)1(9)2(10)4(7)8;/h1-2,9-10H,(H,5,6)(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWRXLLYMXFJDY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])S)(C(=O)O)S.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992458 | |
| Record name | Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium dimercaptosuccinate | |
CAS RN |
71799-86-5 | |
| Record name | Succinic acid, 2,3-dimercapto-, sodium salt, meso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



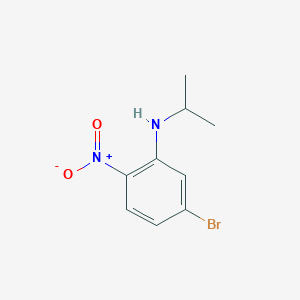
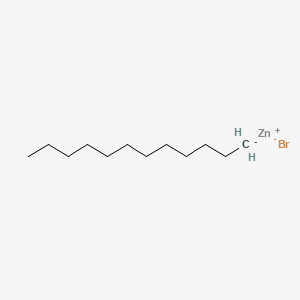
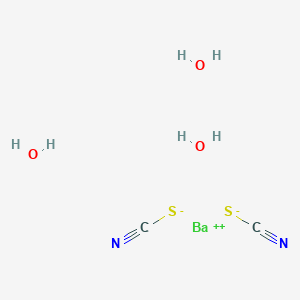
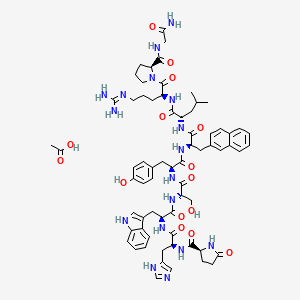
![4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1604147.png)
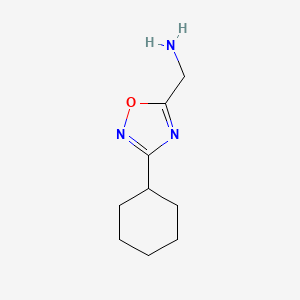

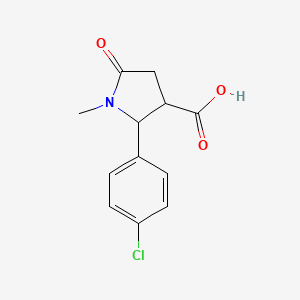

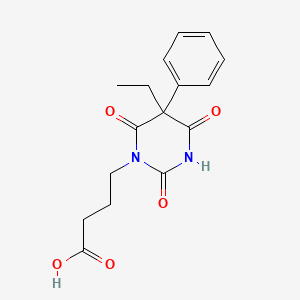

![(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B1604157.png)
![Benzoic acid, 2-[(octadecylamino)carbonyl]-, monosodium salt](/img/structure/B1604158.png)
![{4-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1604163.png)